Isopropyl stearate

Catalog No.
S1511949
CAS No.
112-10-7
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl stearate

CAS Number

112-10-7

Product Name

Isopropyl stearate

IUPAC Name

propan-2-yl octadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3

InChI Key

ZPWFUIUNWDIYCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C

Drug Delivery and Topical Formulations

  • Carrier and Penetration Enhancer: IPS acts as a carrier for delivering lipophilic (fat-soluble) drugs in topical formulations like creams and ointments []. Its ability to enhance penetration through the skin makes it valuable for delivering medications locally [].
  • Improving Drug Solubility: IPS can improve the solubility of poorly soluble drugs, facilitating their incorporation into formulations and enhancing their bioavailability [].

Material Science and Biotechnology

  • Biocompatible Lubricant: IPS possesses good biocompatibility and lubricating properties, making it suitable for use in various biomedical applications like lubricating artificial joints or catheters [].
  • Biodegradable Insulating Fluid: Research suggests IPS as a potential alternative to mineral oil in electrical transformers due to its biodegradability and insulating properties [].

Isopropyl stearate is an ester derived from isopropyl alcohol and stearic acid, with the chemical formula C21H42O2. This compound is characterized by its hydrophobic properties, making it a useful emollient in various cosmetic and personal care formulations. It appears as a colorless to pale yellow liquid and has a mild, fatty odor. Isopropyl stearate is known for its ability to enhance the texture and spreadability of products, providing a smooth application on the skin.

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl stearate can be hydrolyzed to yield isopropyl alcohol and stearic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of isopropyl stearate with another alcohol, leading to different esters.
  • Esterification: Isopropyl stearate can be synthesized through the esterification reaction between isopropyl alcohol and stearic acid, typically requiring an acid catalyst to facilitate the reaction.

Isopropyl stearate exhibits low toxicity and is generally considered safe for use in cosmetics. It acts as an emollient, helping to soften and smooth the skin. Its biological activity includes:

  • Skin Conditioning: It helps maintain skin hydration by forming a barrier that reduces water loss.
  • Anti-inflammatory Properties: Some studies suggest that isopropyl stearate may have mild anti-inflammatory effects, although more research is needed to confirm this.

The synthesis of isopropyl stearate can be achieved through various methods:

  • Esterification: The most common method involves reacting isopropyl alcohol with stearic acid in the presence of an acid catalyst such as sulfuric acid. This method typically requires heating to promote the reaction.
  • Enzymatic Synthesis: Recent advancements have introduced biocatalytic methods for synthesizing isopropyl stearate using lipases in organic or solvent-free conditions. This method offers advantages such as milder reaction conditions and reduced environmental impact .
  • Transesterification: This method involves reacting triglycerides (fats) with isopropanol in the presence of a catalyst, producing isopropyl esters including isopropyl stearate.

Isopropyl stearate finds extensive applications in various industries:

  • Cosmetics and Personal Care: It serves as an emollient in creams, lotions, and ointments, enhancing skin feel and moisture retention.
  • Pharmaceuticals: Used as a lubricant in tablet formulations and as a carrier for active ingredients.
  • Food Industry: Occasionally used as a food additive for its emulsifying properties.

Isopropyl stearate belongs to a class of fatty acid esters that share similar properties but differ in their applications and characteristics. Below are some similar compounds:

Compound NameChemical FormulaPrimary UseUnique Feature
Ethyl StearateC21H42O2Emollient in cosmeticsDerived from ethanol; lighter texture
Methyl StearateC21H42O2Emollient and surfactantMore soluble in water than isopropyl
Butyl StearateC23H46O2Cosmetic formulationsProvides a thicker consistency

Isopropyl stearate's unique properties stem from its branched structure, which contributes to its specific emollient characteristics and compatibility with various cosmetic formulations. Its ability to form stable emulsions while maintaining skin feel sets it apart from other similar compounds.

Acid-Catalyzed Synthesis

Acid-catalyzed esterification represents the most widely employed method for isopropyl stearate synthesis, utilizing the classic Fischer esterification mechanism [2]. The reaction proceeds through the direct combination of stearic acid with isopropyl alcohol in the presence of a strong acid catalyst [3]. This conventional approach involves heating the reactants to temperatures typically ranging from 150°C to 200°C under reflux conditions for durations of 4 to 8 hours [2] [7].

The mechanistic pathway follows a six-step process characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [37] [38]. Initially, the carbonyl oxygen of stearic acid undergoes protonation by the acid catalyst, enhancing its electrophilic character [39] [40]. Subsequently, isopropyl alcohol executes a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [41] [42]. The reaction proceeds through proton transfer steps, ultimately leading to water elimination and ester formation [43] [44].

Sulfuric acid serves as the most commonly utilized catalyst in conventional esterification processes [12]. The catalyst loading typically ranges from 1 to 5 percent by weight relative to the acid substrate [9]. Research indicates that sulfuric acid concentrations of 1.5 percent by weight provide optimal conversion rates while minimizing side reactions [10] [12]. The reaction achieves conversion rates of 84 to 95 percent under optimized conditions [9] [12].

Temperature optimization studies demonstrate that reaction rates increase substantially with elevated temperatures due to the Arrhenius relationship between temperature and reaction rate constants [33] [45]. However, excessive temperatures above 200°C can lead to degradation of reactants and formation of unwanted byproducts [33] [49]. The activation energy for acid-catalyzed esterification typically falls within the range of 50 to 66 kilojoules per mole [10] [47].

Process ParameterOptimal RangeConversion Rate
Temperature150-180°C84-95%
Catalyst Loading (H₂SO₄)1.5-5.0% w/w90-95%
Reaction Time4-8 hours85-94%
Molar Ratio (Alcohol:Acid)3:1 to 6:188-96%

p-Methyl-benzenesulfonic Acid Catalysis

p-Methyl-benzenesulfonic acid, also known as p-toluenesulfonic acid, represents an alternative catalyst system for isopropyl stearate production [2] [11]. This organic acid catalyst offers several advantages over inorganic acids, including reduced corrosivity and improved selectivity [11] [13]. Industrial applications frequently employ this catalyst due to its effectiveness in promoting esterification while maintaining relatively mild reaction conditions [2] [11].

The catalytic mechanism involves the formation of a highly electrophilic carbonyl species through protonation, similar to sulfuric acid catalysis but with enhanced selectivity [13]. p-Methyl-benzenesulfonic acid demonstrates superior performance in terms of product purity and reduced side product formation [11] [13]. Research indicates that catalyst loadings of 0.5 to 2.0 percent by weight achieve conversion rates comparable to sulfuric acid systems [11].

A potential concern with p-methyl-benzenesulfonic acid catalysis involves the formation of isopropyl p-toluenesulfonate as a side product through tosylation reactions [11]. This impurity can result from the reaction between the catalyst and isopropyl alcohol under anhydrous, high-temperature conditions [11]. Process optimization strategies focus on maintaining appropriate reaction conditions to minimize this unwanted side reaction while maximizing ester yield [11].

Comparative studies demonstrate that p-methyl-benzenesulfonic acid catalysis achieves conversion rates of 85 to 92 percent under optimized conditions [2]. The reaction typically requires temperatures of 160 to 180°C with reaction times of 6 to 8 hours [2]. The catalyst demonstrates excellent recyclability potential, with minimal activity loss over multiple reaction cycles [13].

Advanced Synthesis Approaches

Enzymatic Synthesis Pathways

Enzymatic synthesis of isopropyl stearate employs lipase catalysts to achieve esterification under mild reaction conditions [14] [16]. Candida rugosa lipase and Candida antarctica lipase represent the most extensively studied enzymatic systems for this transformation [16] [17]. These biocatalytic approaches offer significant advantages including high selectivity, mild reaction conditions, and environmental compatibility [14] [18].

The enzymatic mechanism follows the Eley-Rideal pathway, where stearic acid adsorbs onto the enzyme active site while isopropyl alcohol remains in the bulk phase [17]. The lipase-catalyzed reaction typically proceeds through acyl-enzyme intermediate formation, followed by nucleophilic attack by the alcohol substrate [17] [19]. This mechanism enables high regioselectivity and minimal side product formation compared to chemical catalysis [16] [17].

Optimized enzymatic conditions involve temperatures ranging from 40 to 60°C, significantly lower than conventional acid-catalyzed processes [16] [18]. The enzyme loading typically ranges from 7 to 35 kilounits per gram of substrate, with higher loadings correlating with increased conversion rates [16]. Reaction times vary from 12 to 48 hours, depending on the specific enzyme system and reaction conditions [16] [17].

Immobilized lipase systems demonstrate superior performance compared to free enzyme preparations [15] [17]. Novozym 435, an immobilized Candida antarctica lipase, achieves conversion rates exceeding 90 percent under optimized conditions [16] [19]. The immobilized enzyme exhibits excellent reusability, maintaining activity for multiple reaction cycles without significant degradation [16] [17].

Enzyme SystemTemperatureConversion RateReaction Time
Candida rugosa45-60°C88-94%24-48 hours
Candida antarctica50-65°C90-96%12-24 hours
Aspergillus terreus37-45°C75-85%48-72 hours
Novozym 43555-65°C92-98%12-18 hours

Zinc Stearate Catalyzed Reactions

Zinc stearate catalysis represents an innovative approach to isopropyl stearate synthesis, utilizing zinc carboxylate species as both catalyst and reactant [21] [22]. This methodology demonstrates unique characteristics where the zinc catalyst functions through a homogeneous mechanism during reaction and precipitates as an insoluble carboxylate upon cooling, facilitating easy recovery and recycling [22] [25].

The catalytic mechanism involves initial dissolution of zinc stearate in the hot reaction mixture, where it behaves as a homogeneous Lewis acid catalyst [22]. The zinc cation coordinates to the carbonyl oxygen of stearic acid, activating it toward nucleophilic attack by isopropyl alcohol [21] [22]. This coordination mechanism differs significantly from Brønsted acid catalysis, offering enhanced selectivity and reduced side product formation [21] [25].

Reaction conditions for zinc stearate catalysis typically involve temperatures of 140 to 160°C with catalyst loadings of 1 to 5 percent by weight [22] [23]. The process achieves conversion rates of 84 to 94 percent under optimized conditions [22] [23]. A significant advantage of this system involves the catalyst's ability to precipitate upon cooling, enabling quantitative recovery through simple filtration [22] [25].

Research demonstrates that zinc stearate catalysis exhibits excellent recyclability, with the recovered catalyst maintaining activity for at least five consecutive reaction cycles [22]. The catalyst shows minimal leaching into the product phase, resulting in high-purity isopropyl stearate with reduced metal contamination [22] [25]. This approach represents a sustainable alternative to conventional acid catalysis, eliminating the need for neutralization steps and reducing waste generation [21] [22].

Zinc acetate and zinc carbonate demonstrate similar catalytic behavior, with effectiveness depending on the basicity of the counterion [21] [22]. Zinc carbonate shows particularly promising results, achieving conversion rates of 90 to 95 percent while maintaining excellent catalyst recovery characteristics [22]. The process offers significant advantages in terms of energy efficiency and reduced environmental impact compared to conventional methods [21] [25].

Green Chemistry Considerations

Sustainable Production Methods

Sustainable production of isopropyl stearate focuses on implementing environmentally benign synthesis routes that minimize waste generation and energy consumption [28] [29]. Green chemistry principles emphasize the use of renewable feedstocks, catalytic processes, and atom-efficient transformations [29] [31]. The shift toward sustainability in chemical manufacturing drives the development of novel synthetic methodologies that reduce environmental impact while maintaining economic viability [28] [30].

Enzymatic synthesis pathways represent a cornerstone of sustainable isopropyl stearate production [29]. These biocatalytic processes operate under mild conditions, eliminating the need for high temperatures and harsh chemical catalysts [18] [29]. The enzymatic approach demonstrates excellent atom economy, with minimal waste generation and high selectivity toward the desired product [16] [29]. Additionally, enzymes are biodegradable catalysts derived from renewable biological sources, aligning with green chemistry principles [18] [29].

Solvent-free synthesis methods contribute significantly to sustainable production strategies [21] [31]. These approaches eliminate the need for organic solvents, reducing volatile organic compound emissions and simplifying product purification [21] [31]. Research demonstrates that solvent-free esterification using zinc-based catalysts achieves high conversion rates while minimizing environmental impact [21] [22]. The absence of solvents also reduces energy requirements for product separation and purification [31].

Renewable feedstock utilization represents another critical aspect of sustainable production [30]. Stearic acid derived from plant oils provides an environmentally preferable alternative to petroleum-based precursors [30]. Isopropyl alcohol can be produced through fermentation processes using renewable biomass, further enhancing the sustainability profile of the overall synthesis [30]. This approach reduces dependence on fossil fuel resources while supporting circular economy principles [28] [30].

Catalyst recycling and recovery systems minimize waste generation and reduce catalyst consumption [22] [31]. Heterogeneous and immobilized catalysts enable easy separation and reuse, significantly improving the environmental footprint of the production process [22] [29]. Research demonstrates that properly designed catalyst systems maintain activity for multiple reaction cycles, reducing overall catalyst requirements and associated waste [16] [22].

Process Optimization Strategies

Process optimization for isopropyl stearate production focuses on maximizing conversion efficiency while minimizing energy consumption and environmental impact [32] [33]. Response surface methodology and statistical design of experiments provide systematic approaches to identify optimal reaction conditions [32] [48]. These optimization strategies enable the development of robust, efficient processes suitable for industrial implementation [32] [33].

Temperature optimization plays a crucial role in balancing reaction rate and energy efficiency [33] [35]. Research indicates that moderate temperature increases significantly enhance reaction kinetics due to the exponential relationship described by the Arrhenius equation [33] [45]. However, excessive temperatures lead to increased energy consumption and potential product degradation [33] [49]. Optimal temperature ranges of 150 to 180°C provide the best compromise between reaction rate and energy efficiency for most catalyst systems [32] [33].

Reaction time optimization involves determining the minimum duration required to achieve target conversion rates [32] [35]. Extended reaction times increase energy consumption and reduce process throughput, while insufficient reaction times result in incomplete conversion [32] [48]. Statistical analysis of reaction kinetics enables the identification of optimal reaction times that maximize productivity while minimizing energy input [32] [45].

Catalyst loading optimization balances catalytic activity with catalyst costs and product purity [32] [46]. Higher catalyst loadings generally increase reaction rates but may lead to increased purification requirements and catalyst waste [32] [46]. Research demonstrates that optimal catalyst loadings typically range from 1 to 5 percent by weight, depending on the specific catalyst system employed [10] [22].

Continuous process development represents an advanced optimization strategy that offers significant advantages over batch processing [34]. Reactive distillation columns enable simultaneous reaction and product separation, improving overall process efficiency [34]. These integrated processes reduce energy consumption, minimize equipment requirements, and enhance product purity [34]. Research demonstrates that optimized continuous processes achieve conversion rates exceeding 95 percent while reducing energy consumption by 20 to 30 percent compared to conventional batch methods [34].

Optimization ParameterTarget RangePerformance Improvement
Temperature Control±2°C15-25% yield increase
Residence Time2-6 hours20-30% productivity gain
Catalyst Loading1-3% w/w10-20% cost reduction
Molar Ratio Control±0.1 ratio5-15% conversion improvement

Water removal strategies enhance reaction equilibrium by continuously eliminating the water byproduct [33] [34]. Dean-Stark distillation and molecular sieve dehydration represent effective methods for water removal during esterification [19] [33]. These techniques shift the reaction equilibrium toward product formation, increasing overall conversion rates and reducing reaction times [33] [43]. Optimized water removal systems achieve conversion improvements of 10 to 20 percent compared to conventional processes [33] [34].

Surface Modification Applications

Lubricant Properties in Material Interfaces

Isopropyl stearate exhibits significant potential as a lubricant and surface modifier at material interfaces, demonstrating unique properties that enhance tribological performance across various material combinations. The compound's amphiphilic molecular structure, consisting of an 18-carbon hydrophobic tail and a polar ester head group, enables effective lubrication through multiple mechanisms including boundary lubrication, surface film formation, and interfacial tension reduction [12].

The lubricant properties of isopropyl stearate at metal-metal interfaces show friction coefficient values ranging from 0.08-0.12, with contact angles of 105-115°, indicating strong hydrophobic film formation on metallic surfaces [13] [14]. The material forms protective boundary films that minimize direct metal-to-metal contact, reducing wear and friction under mixed and boundary lubrication regimes. Film stability at metal interfaces extends from 48-72 hours under continuous operation, with load capacities reaching 2.5-3.5 MPa before film breakdown occurs.

At metal-polymer interfaces, isopropyl stearate demonstrates enhanced lubrication performance with friction coefficients of 0.05-0.09 and contact angles of 95-110°. The material's compatibility with polymeric substrates enables effective surface modification while maintaining dimensional stability and mechanical properties [15] [16]. The lubricant film provides protection against adhesive wear and reduces processing friction during polymer manufacturing operations.

Polymer-polymer interfaces benefit from isopropyl stearate's ability to reduce interfacial friction and improve processing characteristics. The compound acts as an internal lubricant, facilitating polymer chain movement and reducing internal friction during deformation processes [13] [17]. Friction coefficients at polymer-polymer interfaces range from 0.06-0.11, with film stability periods of 36-60 hours under normal operating conditions.

The mechanism of lubrication involves the formation of monomolecular films on particle surfaces through strong adhesive interactions between the lubricant and substrate materials. These films create a barrier that reduces direct contact between moving surfaces while providing a low-shear interface for relative motion [18]. The effectiveness of lubrication depends on concentration, specific surface area, and mixing conditions, with optimal performance typically achieved at concentrations of 0.5-2% by weight.

Film Formation Mechanisms

The film formation mechanisms of isopropyl stearate involve complex physicochemical processes that determine the final film properties and performance characteristics. Understanding these mechanisms is crucial for optimizing application methods and achieving desired surface modification outcomes across various substrates and operating conditions.

Solution casting represents the most common film formation method for isopropyl stearate, operating within temperature ranges of 20-40°C and formation times of 10-30 minutes. This process involves dissolving the isopropyl stearate in appropriate solvents, followed by controlled evaporation to form uniform, smooth films with thicknesses ranging from 2-10 nanometers [19] [20]. The choice of solvent system significantly influences film quality, with isopropyl alcohol-water mixtures (9:1 ratio) producing more homogeneous films compared to other solvent combinations.

Melt processing techniques for isopropyl stearate film formation operate at elevated temperatures (60-80°C) with shorter formation times (5-15 minutes), resulting in dense, continuous films with superior adhesion properties. The melt processing approach enables direct application without solvent systems, reducing environmental impact and simplifying processing requirements [17] [21]. Adhesion strengths achieved through melt processing range from 200-350 N/m, significantly higher than solution-based methods.

The coalescence mechanism in film formation involves the transition from discrete particles or droplets to continuous films through several distinct stages. Initially, particle packing occurs as solvent evaporation increases particle concentration. Subsequently, particle deformation begins as capillary forces develop between adjacent particles. The final coalescence stage involves polymer chain interdiffusion and film consolidation, resulting in continuous, defect-free films [22] [17].

Film formation kinetics are influenced by multiple factors including temperature, humidity, substrate properties, and plasticizer content. Higher temperatures accelerate solvent evaporation and particle mobility, reducing formation times but potentially compromising film quality if evaporation occurs too rapidly. Relative humidity affects water-based systems by influencing evaporation rates and providing plasticization effects that facilitate particle coalescence [17].

The role of plasticizers in film formation involves reducing intermolecular forces between polymer chains and lowering the minimum film formation temperature. Plasticizers partition into the polymer phase, increasing chain mobility and facilitating viscous flow during the coalescence process. The effectiveness of plasticization depends on plasticizer type, concentration, and compatibility with the base polymer system [17] [21].

Surface energy considerations play a critical role in film formation and adhesion. Isopropyl stearate films exhibit surface tensions that promote wetting and adhesion to various substrates while maintaining appropriate contact angles for specific applications. The balance between surface energy and cohesive strength determines film stability and durability under operating conditions [12] [15].

Film formation defects, including pinholes, cracks, and non-uniform thickness, can occur due to rapid solvent evaporation, inadequate plasticization, or substrate incompatibility. Optimization of processing parameters, including temperature profiles, humidity control, and plasticizer selection, is essential for achieving defect-free films with desired properties [22] [17].

XLogP3

9.3

Melting Point

28.0 °C

UNII

43253ZW1MZ

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 75 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 75 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.97e-05 mmHg

Other CAS

112-10-7

Wikipedia

Isopropyl stearate

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Octadecanoic acid, 1-methylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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